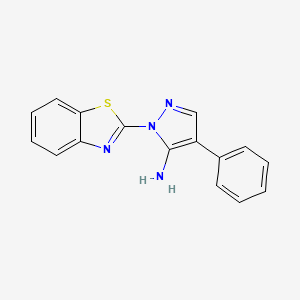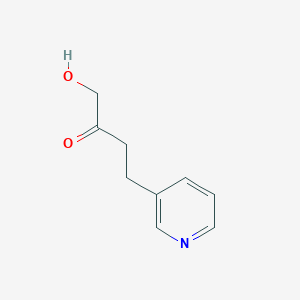
1-Hydroxy-4-(pyridin-3-YL)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-4-(pyridin-3-YL)butan-2-one is an organic compound with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . This compound features a pyridine ring attached to a butanone backbone, with a hydroxyl group at the first carbon position. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-4-(pyridin-3-YL)butan-2-one can be synthesized through several methods. One common approach involves the Heck reaction, where 3-halopyridine and 3-butene-1,2-diol undergo cross-coupling in the presence of a palladium catalyst and triphenylphosphine as a ligand . This method is advantageous due to its cost-effectiveness and the availability of raw materials.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-4-(pyridin-3-YL)butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products:
Oxidation: Formation of 1-pyridin-3-ylbutane-2,3-dione.
Reduction: Formation of 1-hydroxy-4-(pyridin-3-YL)butan-2-ol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-Hydroxy-4-(pyridin-3-YL)butan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Hydroxy-4-(pyridin-3-YL)butan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its pathways .
Comparison with Similar Compounds
1-Hydroxy-4-(pyridin-3-YL)butan-2-one can be compared with other similar compounds, such as:
4-Hydroxy-1-(pyridin-3-YL)butan-1-one: Similar structure but with the hydroxyl group at a different position.
3,3-Dimethyl-1-(pyridin-3-YL)butan-2-one: Contains additional methyl groups, which can affect its reactivity and properties.
4-Hydroxy-4-(pyridin-2-YL)butan-2-one: Similar structure but with the pyridine ring attached at a different position.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which influence its chemical behavior and applications.
Properties
CAS No. |
477782-50-6 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-hydroxy-4-pyridin-3-ylbutan-2-one |
InChI |
InChI=1S/C9H11NO2/c11-7-9(12)4-3-8-2-1-5-10-6-8/h1-2,5-6,11H,3-4,7H2 |
InChI Key |
LOOBIRFLTGGSEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCC(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


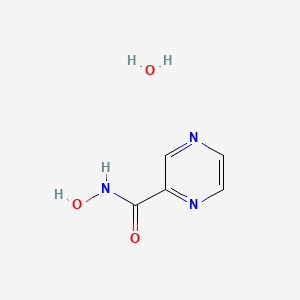
![[2,4-Di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl]acetaldehyde](/img/structure/B14239913.png)
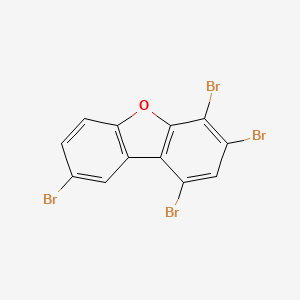
![2,4-dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14239922.png)

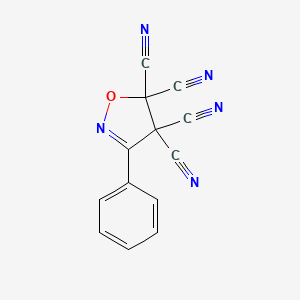
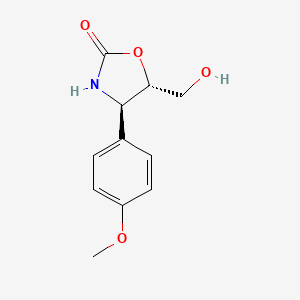

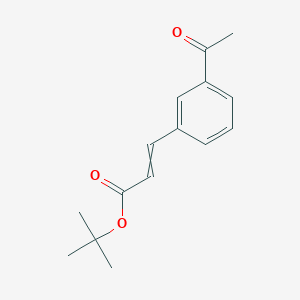
![1,5,6-Triamino-2-(cyanomethyl)thieno[2,3-C]isoquinoline-7-carbonitrile](/img/structure/B14239964.png)

![3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14239968.png)
